
Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol is a complex organic compound that consists of three distinct chemical entities. These components are often used in the synthesis of polyesters and other polymers due to their unique chemical properties. The compound is known for its versatility in various industrial applications, particularly in the production of plastics and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a polycondensation reaction. The general process includes the reaction of benzene-1,4-dicarboxylic acid with ethane-1,2-diol under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves two main stages: pre-polymerization and polymerization. In the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This ester is then subjected to polymerization under controlled conditions to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form different derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various esters, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of polyesters and other polymers. It is also employed in various organic synthesis reactions due to its reactive functional groups.
Biology
In biological research, derivatives of this compound are used in the study of enzyme mechanisms and metabolic pathways. The compound’s unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
Industrially, the compound is used in the production of plastics, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The ester and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s aromatic ring can also participate in π-π interactions, further enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl benzene-1,2-dicarboxylate
- Dimethyl benzene-1,3-dicarboxylate
- Adipic acid
- Succinic acid
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties. The presence of both ester and carboxylic acid groups allows for a wide range of chemical reactions, making it more versatile than its counterparts .
Propriétés
Numéro CAS |
42342-18-7 |
|---|---|
Formule moléculaire |
C20H30O10 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol |
InChI |
InChI=1S/C10H10O4.C8H14O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;1-8(2,7(11)12)5-3-4-6(9)10;3-1-2-4/h3-6H,1-2H3;3-5H2,1-2H3,(H,9,10)(H,11,12);3-4H,1-2H2 |
Clé InChI |
VGWQTCARXYLDOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC(=O)O)C(=O)O.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
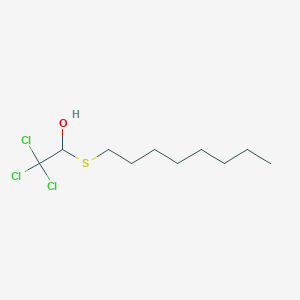
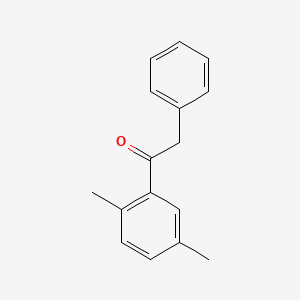


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
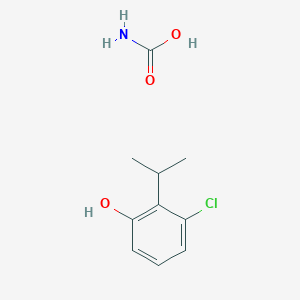
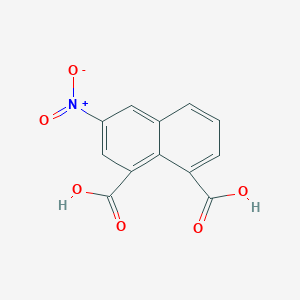
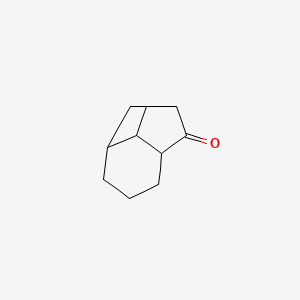
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)
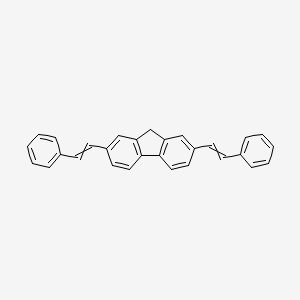

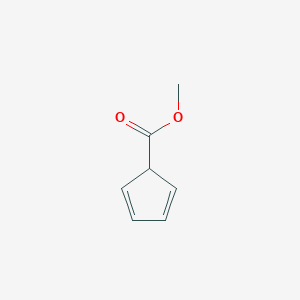
![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
